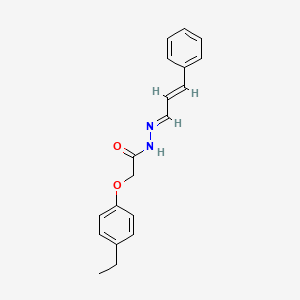![molecular formula C21H25N3O2S B5577509 (4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)
(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that exhibit a complex molecular structure incorporating elements such as pyrazine, pyridine, and thieno groups. These compounds are of interest in organic chemistry due to their unique properties and potential applications in various fields including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds involves sequential reactions starting with specific reactants such as pentafluoropyridine, followed by reactions with sodium phenylsulfinate and appropriate diamines. This method demonstrates the ability to introduce various polysubstituted [6,6]-ring fused systems, indicating the versatility in synthesizing complex structures (Baron et al., 2005).
Molecular Structure Analysis
For compounds such as 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, crystallographic studies reveal the planarity of the pyrido-pyrazine fused-ring system and the orientation of substituents, providing insights into the structural characteristics of similar molecules (Sikine et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds are demonstrated through various model reactions with nucleophiles, leading to the creation of diverse polysubstituted systems. This showcases the reactive nature and potential for chemical modifications of such compounds (Baron et al., 2005).
Physical Properties Analysis
Although specific physical properties of the compound are not directly available, studies on similar structures often focus on analyzing properties such as solubility, melting points, and crystallinity, which are crucial for understanding their behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects that are studied to understand the compound's utility and potential applications. For instance, the synthesis and reactivity of pyrazoline and pyrimidine derivatives highlight the chemical versatility and potential bioactivity of related compounds (Khan et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study detailed the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various compounds with potential antimicrobial activity. This research underscores the versatility of pyrazole derivatives in pharmaceutical chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Studies on Fused Pyrazoles
Another study synthesized ethylacetoacetate and nicotinohydrazide derivatives, yielding compounds evaluated for antimicrobial and antiviral testing. This highlights the potential of pyrazole-based compounds in developing new therapeutics (Joshi et al., 2010).
Coordination Complexes and Chemical Stability
Research into iron(II) and cobalt(II) complexes of tris-azinyl analogs, including pyrazine derivatives, provides insights into their electronic structures and stability. Such complexes are pivotal in catalysis and materials science (Cook, Tuna, & Halcrow, 2013).
Analgesic Studies
A study on the synthesis of 2-pyrazolines explored their analgesic activity, comparing them to standard drugs. This research indicates the potential of pyrazoline derivatives in pain management (Sridhar & Rajendraprasad, 2012).
Green Synthesis and Antibacterial Activity
Research on the green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone demonstrated notable antibacterial activity. This study showcases the environmental benefits and pharmaceutical potential of such compounds (Khan et al., 2014).
Propiedades
IUPAC Name |
(4aS,7aR)-1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-27(26)16-20-21(17-27)24(15-19-10-4-5-11-22-19)14-13-23(20)12-6-9-18-7-2-1-3-8-18/h1-11,20-21H,12-17H2/b9-6+/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKMCGRJWMGFO-AWTHQZBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC=CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1C/C=C/C3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)


